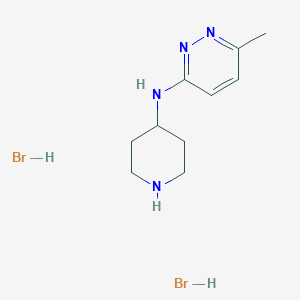
4-Nitrophényl α-D-glucuronide
Vue d'ensemble
Description
4-Nitrophenyl alpha-D-Glucuronide is a synthetic compound widely used in biochemical research. It is a derivative of glucuronic acid, where the glucuronic acid is conjugated with a 4-nitrophenyl group. This compound is primarily utilized as a chromogenic substrate for the detection and measurement of alpha-glucuronidase activity in various biological samples .
Applications De Recherche Scientifique
4-Nitrophenyl alpha-D-Glucuronide is extensively used in scientific research due to its versatility and ease of detection. Some of its key applications include:
Molecular Biology: The compound is used in gene expression studies to monitor the activity of alpha-glucuronidase as a reporter enzyme.
Environmental Science: The compound is used to monitor the presence of glucuronidase-producing bacteria in environmental samples, aiding in water quality assessment.
Mécanisme D'action
Target of Action
The primary target of 4-Nitrophenyl alpha-D-Glucuronide is the enzyme alpha-glucuronidase . Alpha-glucuronidase is a type of glycosidase enzyme that catalyzes the hydrolysis of the glycosidic bond in glucuronides, a diverse family of naturally occurring small molecules that play important roles in various biological processes.
Mode of Action
4-Nitrophenyl alpha-D-Glucuronide interacts with its target, alpha-glucuronidase, through a process known as enzymatic hydrolysis . In this process, the enzyme cleaves the glycosidic bond in 4-Nitrophenyl alpha-D-Glucuronide, leading to the release of 4-nitrophenol .
Biochemical Pathways
The enzymatic hydrolysis of 4-Nitrophenyl alpha-D-Glucuronide by alpha-glucuronidase is part of the larger glucuronidation pathway. This pathway is crucial for the detoxification and elimination of potentially harmful substances in the body. The hydrolysis of 4-Nitrophenyl alpha-D-Glucuronide results in the production of 4-nitrophenol, a compound that can be further metabolized or excreted .
Pharmacokinetics
As a substrate for alpha-glucuronidase, it is likely that 4-nitrophenyl alpha-d-glucuronide is metabolized into 4-nitrophenol and glucuronic acid, which can then be excreted from the body .
Result of Action
The enzymatic action of alpha-glucuronidase on 4-Nitrophenyl alpha-D-Glucuronide results in the production of 4-nitrophenol . This compound is yellow-colored, and its formation can be monitored spectrophotometrically, making 4-Nitrophenyl alpha-D-Glucuronide a useful tool for measuring the activity of alpha-glucuronidase in biochemical assays .
Action Environment
The action of 4-Nitrophenyl alpha-D-Glucuronide is influenced by various environmental factors. For instance, the activity of alpha-glucuronidase, and thus the rate of hydrolysis of 4-Nitrophenyl alpha-D-Glucuronide, can be affected by factors such as pH and temperature . Furthermore, the presence of other substances in the reaction environment, such as inhibitors or activators of alpha-glucuronidase, can also influence the action of 4-Nitrophenyl alpha-D-Glucuronide .
Analyse Biochimique
Biochemical Properties
4-Nitrophenyl alpha-D-Glucuronide plays a significant role in biochemical reactions. It serves as a substrate for the enzyme alpha-glucuronidase . Upon cleavage by the enzyme, it releases the yellow-colored 4-nitrophenol, whose absorbance can be monitored spectrophotometrically .
Cellular Effects
The effects of 4-Nitrophenyl alpha-D-Glucuronide on various types of cells and cellular processes are primarily related to its role as a substrate for alpha-glucuronidase
Molecular Mechanism
The molecular mechanism of action of 4-Nitrophenyl alpha-D-Glucuronide is primarily through its interaction with the enzyme alpha-glucuronidase . The enzyme cleaves 4-Nitrophenyl alpha-D-Glucuronide, releasing 4-nitrophenol . This process can be monitored spectrophotometrically, providing a convenient and sensitive method for studying alpha-glucuronidase activity .
Metabolic Pathways
4-Nitrophenyl alpha-D-Glucuronide is involved in the metabolic pathway related to the activity of the enzyme alpha-glucuronidase
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitrophenyl alpha-D-Glucuronide typically involves the reaction of glucuronic acid derivatives with 4-nitrophenol under specific conditionsThe protecting groups are then removed to yield the final product .
Industrial Production Methods: Industrial production of 4-Nitrophenyl alpha-D-Glucuronide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Nitrophenyl alpha-D-Glucuronide undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions:
Major Products: The major products formed from these reactions include 4-nitrophenol and various substituted derivatives, depending on the reaction conditions and reagents used .
Comparaison Avec Des Composés Similaires
4-Nitrophenyl beta-D-Glucuronide: Similar to the alpha isomer but used for beta-glucuronidase assays.
4-Nitrophenyl alpha-D-Glucopyranoside: Used as a substrate for alpha-glucosidase assays.
4-Nitrophenyl beta-D-Glucopyranoside: Used for beta-glucosidase assays.
Uniqueness: 4-Nitrophenyl alpha-D-Glucuronide is unique due to its specificity for alpha-glucuronidase, making it an essential tool for studying this enzyme’s activity. Its chromogenic properties allow for easy and accurate detection, which is not always possible with other substrates .
Propriétés
IUPAC Name |
(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(4-nitrophenoxy)oxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO9/c14-7-8(15)10(11(17)18)22-12(9(7)16)21-6-3-1-5(2-4-6)13(19)20/h1-4,7-10,12,14-16H,(H,17,18)/t7-,8-,9-,10+,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSUILVWOWLUOEU-GBVMLCMLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[N+](=O)[O-])O[C@@H]2[C@H]([C@H]([C@@H]([C@@H](O2)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20693695 | |
| Record name | 4-Nitrophenyl beta-L-gulopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71484-85-0 | |
| Record name | 4-Nitrophenyl beta-L-gulopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


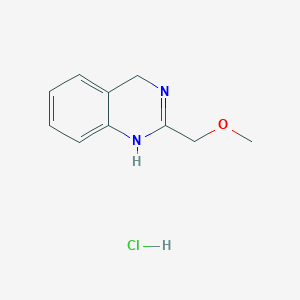
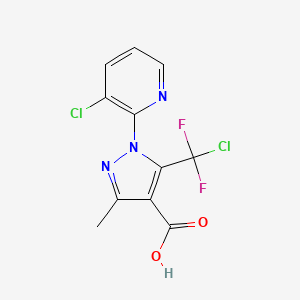
![Methyl({[1-(pyridazin-3-yl)pyrrolidin-2-yl]methyl})amine dihydrobromide](/img/structure/B1423103.png)
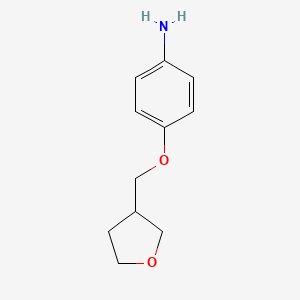
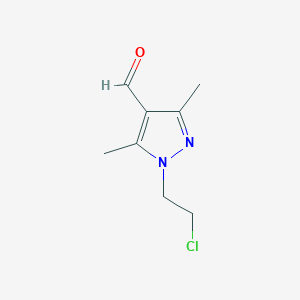
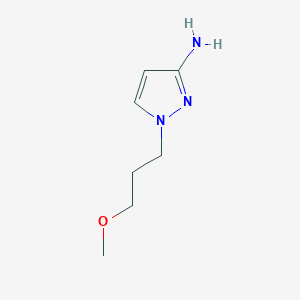

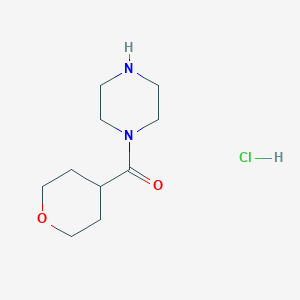
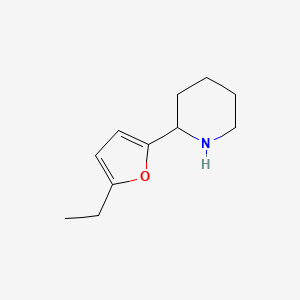
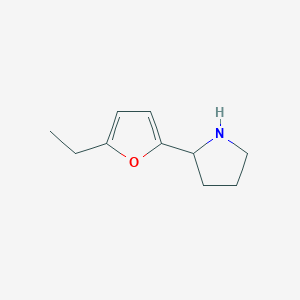
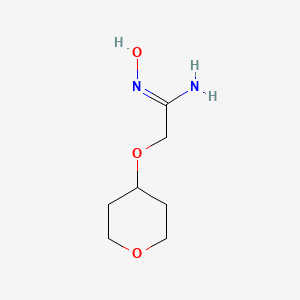
![7-(Trifluoromethyl)-2-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B1423118.png)
![[4-(Oxolan-3-yloxy)phenyl]boronic acid](/img/structure/B1423121.png)
